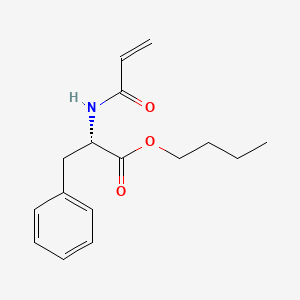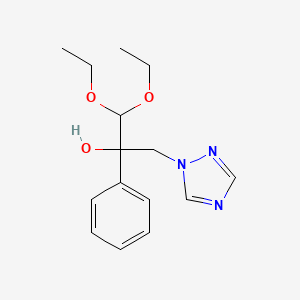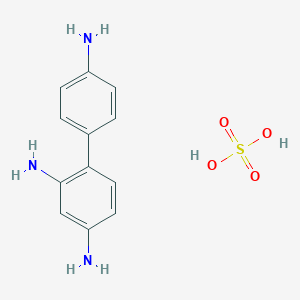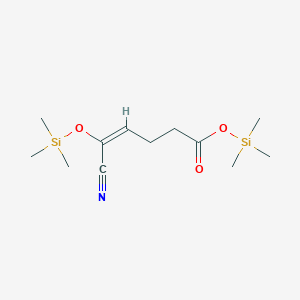
butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate is a complex organic compound that plays a significant role in various scientific and industrial fields. Its structure comprises a butyl ester linked to a chiral center, with a phenyl group and a prop-2-enoylamino side chain. This unique configuration imparts distinct chemical properties and reactivity, making it a compound of interest in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate involves multiple steps, typically starting from readily available precursors. One common synthetic route includes the following steps:
Esterification: : Reacting (2S)-3-phenyl-2-(prop-2-enoylamino)propanoic acid with butanol in the presence of an acid catalyst to form the ester bond.
Enoylation: : Introducing the prop-2-enoyl group through a suitable acylation reaction.
Purification: : Utilizing chromatography techniques to isolate and purify the desired ester.
Industrial production methods often employ optimized reaction conditions, such as higher temperatures or the use of continuous flow reactors, to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate undergoes several types of chemical reactions:
Oxidation: : Can be oxidized to introduce functional groups or modify existing ones.
Reduction: : Reduction reactions can alter the compound's functional groups, impacting its reactivity and applications.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the phenyl or enoyl groups.
Common Reagents and Conditions
Typical reagents and conditions include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halogens, nucleophiles like hydroxide or amines.
Major Products
The major products depend on the specific reactions but often include modified esters, amides, or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate has broad applications:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: : Explored for therapeutic uses, including anti-inflammatory or anticancer properties.
Industry: : Employed in the production of fine chemicals and materials due to its versatile reactivity.
Wirkmechanismus
The mechanism of action typically involves interaction with specific molecular targets. For example, it may act as an inhibitor or activator of enzymes, binding to active sites or allosteric sites. The pathways involved can include signal transduction or metabolic pathways, depending on the application context.
Vergleich Mit ähnlichen Verbindungen
Butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate stands out among similar compounds due to its unique combination of structural features and reactivity. Similar compounds include:
Ethyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate: : Lacks the butyl ester, which can alter its solubility and reactivity.
Butyl (2S)-3-phenyl-2-(acrylamido)propanoate: : Has a different amide side chain, impacting its chemical behavior and applications.
Methyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate: : The smaller ester group influences its physical properties and reactivity.
Each of these compounds, while similar in structure, presents unique attributes that can be advantageous depending on the specific application or desired outcome.
Conclusion
This compound is a versatile and valuable compound in scientific research and industrial applications. Its unique structural features enable a range of chemical reactions and interactions, making it a significant subject of study in various fields.
Eigenschaften
IUPAC Name |
butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-3-5-11-20-16(19)14(17-15(18)4-2)12-13-9-7-6-8-10-13/h4,6-10,14H,2-3,5,11-12H2,1H3,(H,17,18)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWIFDUYUDCSAZ-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(CC1=CC=CC=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(2,6-dichlorophenoxy)methyl]pyridine-2-carboximidamide](/img/structure/B8046362.png)

![N-[4-(1-morpholin-4-ylpropan-2-ylsulfonyl)phenyl]acetamide](/img/structure/B8046382.png)
![4-[amino(methylsulfanyl)methylidene]-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B8046389.png)
![6-[(2,4-Dioxo-1,3-benzoxazin-6-yl)methyl]-1,3-benzoxazine-2,4-dione](/img/structure/B8046394.png)

![methyl 2-[(E)-2-(dimethylamino)ethenyl]-1-ethyl-6-nitro-4-oxoquinoline-3-carboxylate](/img/structure/B8046406.png)
![3-[4-[2-[4-(2-Carboxyethoxy)phenyl]propan-2-yl]phenoxy]propanoic acid](/img/structure/B8046412.png)
![[2-Methyl-2-(3-methylbutoxy)propyl] 4-methylbenzenesulfonate](/img/structure/B8046418.png)

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-methylprop-2-enoylamino)acetate](/img/structure/B8046441.png)
![(2S)-4-methyl-N-[(1R,2S)-5-methyl-2-propan-2-ylcyclohexyl]-2-(prop-2-enoylamino)pentanamide](/img/structure/B8046443.png)

